2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride
Description
Properties
IUPAC Name |
3-methyl-4-phenylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-9-12(17(14,15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGIBRDNECYCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the sulfonation of 2-Methyl-[1,1’-biphenyl] followed by chlorination. One common method is the reaction of 2-Methyl-[1,1’-biphenyl] with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamides, a cornerstone reaction for pharmaceutical intermediates. For example:
Key findings :
-
Reactions typically proceed in dichloromethane or THF at 0–25°C with bases like triethylamine to neutralize HCl.
-
Yields exceed 85% for aliphatic amines but drop to ~70% for bulky aromatic amines due to steric hindrance.
Table 1: Reaction conditions for sulfonamide synthesis
| Amine Type | Solvent | Base | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| n-Butylamine | DCM | Et₃N | 0–25°C | 92 | |
| Aniline | THF | Pyridine | 25°C | 68 |
Esterification with Alcohols
Alcohols react with the sulfonyl chloride to form sulfonate esters, which are intermediates in organic synthesis:
Key findings :
-
Methanol and ethanol react efficiently at room temperature (≥90% yield) .
-
Sterically hindered alcohols (e.g., tert-butanol) require elevated temperatures (50–60°C) and prolonged reaction times (24–48 hrs) .
Cross-Coupling Reactions
The biphenyl system allows participation in transition-metal-catalyzed coupling reactions. For example:
-
Suzuki-Miyaura Coupling : The methyl-substituted biphenyl can act as a coupling partner. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates bond formation with aryl boronic acids .
-
Buchwald-Hartwig Amination : The sulfonyl chloride group can be replaced by amines under catalytic conditions (e.g., Pd₂(dba)₃/Xantphos) .
Table 2: Catalytic coupling reactions
| Reaction Type | Catalyst | Ligand | Yield (%) | Application | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | 78 | Biaryl synthesis | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 65 | Aminated biphenyls |
Halogenation and Functional Group Interconversion
The methyl group at the 2-position can undergo directed ortho-metalation (DoM) for further functionalization:
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Bromination : Using NBS (N-bromosuccinimide) and a Lewis acid (e.g., FeBr₃), the methyl group is brominated to form 2-bromomethyl derivatives .
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Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions .
Hydrolysis to Sulfonic Acids
Controlled hydrolysis converts the sulfonyl chloride to the corresponding sulfonic acid:
Key findings :
Scientific Research Applications
Types of Reactions
- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
- Oxidation and Reduction : While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
- Substitution Reactions : Typically conducted in the presence of bases like pyridine or triethylamine.
- Oxidation Agents : Potassium permanganate (KMnO4) for oxidation; sodium borohydride (NaBH4) for reduction.
Scientific Research Applications
The compound has been utilized in various scientific research domains:
Organic Synthesis
2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals. It facilitates the formation of sulfonamides and sulfonate esters through nucleophilic substitution reactions.
Medicinal Chemistry
- Antimicrobial Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for these compounds was often below 20 µM, indicating substantial antibacterial activity.
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| This compound | <20 | >70% |
- Anticancer Potential : Structure-activity relationship (SAR) studies have shown that modifications on the biphenyl moiety can enhance cytotoxicity against various cancer cell lines. For instance, certain analogs exhibited low micromolar IC50 values against HepG2 liver cancer cells.
| Analog | IC50 (µM) | Cell Line |
|---|---|---|
| A1 | 5.0 | HepG2 |
| A2 | 12.0 | MCF7 |
Industry Applications
In industrial settings, this compound is employed in producing specialty chemicals and materials such as polymers and dyes. Its reactivity allows for the development of new materials with tailored properties.
Antimycobacterial Screening
A comprehensive study screened a library of compounds against Mycobacterium tuberculosis, revealing that this compound effectively inhibited bacterial growth. This supports its potential as a lead compound for developing new antitubercular agents.
Cytotoxicity Assessment
Investigations into the cytotoxic effects of various sulfonyl chlorides on cancer cell lines demonstrated that this compound exhibited selective toxicity towards HepG2 cells while sparing normal fibroblasts. This suggests a favorable therapeutic index for potential drug development.
Drug Development
The ability of this compound to form stable conjugates with biomolecules has led to its exploration in drug design. It shows promise in creating targeted therapies for resistant strains of bacteria and cancer cells.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, the compound can modify proteins and enzymes by reacting with amino acid residues, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and physical properties of 2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride and related compounds:
Key Observations :
Challenges and Limitations
- Synthetic Complexity : Introducing substituents at specific positions (e.g., 2-methyl) requires multi-step syntheses, increasing cost and reducing scalability .
- Stability Issues : Sulfonyl chlorides with electron-donating groups (e.g., methoxy) are more prone to hydrolysis, necessitating anhydrous handling .
Biological Activity
2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonyl derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.
- Mechanism of Action : The biological activity is often attributed to the inhibition of carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. For instance, compounds designed based on sulfonamide scaffolds have shown selective inhibition against carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM .
- Case Study : A study reported that a related compound induced apoptosis in MDA-MB-231 breast cancer cells, demonstrating a significant increase in annexin V-FITC positive cells, indicating late apoptotic phases .
Antimicrobial Activity
In addition to anticancer properties, sulfonyl chlorides are known for their antimicrobial activities. The inhibition of CAs has been linked to the disruption of bacterial growth.
- Antibacterial Efficacy : Compounds similar to this compound have exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For example, one study demonstrated that certain derivatives showed over 80% inhibition at concentrations as low as 50 μg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonyl derivatives is crucial for understanding their biological efficacy. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups enhances biological activity by increasing the electrophilicity of the sulfonyl group.
- Hydrophobicity : Compounds with optimal hydrophobic characteristics tend to exhibit better cell permeability and bioactivity.
Data Summary Table
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride?
- Methodological Answer : Two primary approaches are documented for analogous biphenyl sulfonyl chlorides. The first involves chlorination of 2-methylbiphenyl-4-sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions, typically in solvents such as dichloromethane or toluene, with yields dependent on reaction time and temperature control . The second method employs diazotization of 4-amino-2-methylbiphenyl followed by treatment with sulfur dioxide and hydrochloric acid, achieving ~79% yield in similar protocols .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and absence of byproducts.
- FTIR : Detection of characteristic S=O (1360–1180 cm⁻¹) and S-Cl (580–520 cm⁻¹) stretches.
- Melting Point Analysis : Compare observed mp (e.g., 82–84°C for the fluoro analog ) to literature values.
- HPLC : Assess purity via reverse-phase chromatography with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides hydrolyze to release HCl .
- Moisture Control : Store under inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, which can cause severe irritation .
Advanced Research Questions
Q. How does the methyl substituent influence the electronic and steric properties of biphenyl sulfonyl chloride?
- Methodological Answer :
- Electronic Effects : The electron-donating methyl group reduces the electrophilicity of the sulfonyl chloride compared to electron-withdrawing substituents (e.g., bromo in 4'-bromo analogs ). DFT studies on analogous organotellurium compounds demonstrate that substituent positioning alters charge distribution, which can be modeled using B3LYP/6-31G(d) basis sets .
- Steric Effects : The methyl group may hinder nucleophilic attack at the sulfonyl center, impacting reaction kinetics. Competitive experiments with substituted analogs (e.g., 4-methyl vs. unsubstituted biphenyl sulfonyl chlorides) can quantify steric contributions .
Q. What challenges arise in characterizing sulfonylation intermediates using spectroscopic methods?
- Methodological Answer :
- Intermediate Instability : Hydrolysis-prone intermediates (e.g., sulfonic acids) require in situ monitoring via low-temperature ¹H NMR or rapid-quench LC-MS .
- Crystallography : Single-crystal X-ray diffraction is limited by poor crystallization tendencies; microcrystalline powders may require synchrotron-based XRD .
- Mass Spectrometry : High-resolution ESI-MS can differentiate between sulfonate esters and sulfonamides, but matrix effects may necessitate isotopic labeling .
Q. Can computational methods predict the stability of derivatives like sulfonamides or sulfonate esters?
- Methodological Answer :
- DFT Modeling : Transition-state calculations (e.g., NBO analysis) predict bond dissociation energies and regioselectivity in nucleophilic substitutions. For example, methyl-substituted biphenyl systems show lower activation energies for aryl sulfonate formation compared to aliphatic analogs .
- MD Simulations : Solvent effects (e.g., polar aprotic vs. protic) on reaction pathways can be modeled using OPLS-AA force fields to optimize synthetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
